5-Bromo-3-methoxypicolinaldehyde

Description

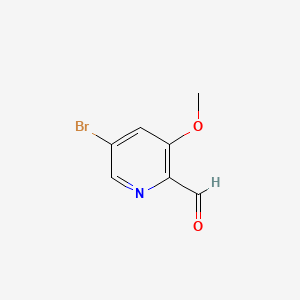

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFAWSUSKWTMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670140 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-24-2 | |

| Record name | 5-Bromo-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methoxypicolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-3-methoxypicolinaldehyde: A Technical Guide for Advanced Synthesis

CAS Number: 1087659-24-2

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-3-methoxypicolinaldehyde, a pivotal heterocyclic building block for researchers and professionals in drug discovery and synthetic chemistry. The document delineates its chemical properties, provides a validated, representative synthetic protocol with mechanistic insights, explores its strategic applications in medicinal chemistry, and outlines rigorous safety and handling procedures. As a versatile intermediate, the strategic placement of its bromo, methoxy, and aldehyde functionalities offers a tripartite platform for molecular elaboration, making it a compound of significant interest for generating novel compound libraries targeting complex biological systems.

Compound Identification and Properties

This compound is a substituted pyridine derivative whose structural features are highly desirable for medicinal chemistry applications. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the directing effects of the methoxy and bromo substituents, creates a versatile scaffold for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

The key identifiers and properties of this compound are summarized below. While extensive physical property data such as a precise melting point is not widely published, vendor specifications consistently classify it as a solid at standard temperature and pressure.[1]

| Property | Value | Source |

| CAS Number | 1087659-24-2 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 5-bromo-3-methoxypyridine-2-carbaldehyde | |

| Synonyms | 5-Bromo-3-methoxypyridine-2-carboxaldehyde | |

| Physical Form | Solid | [1] |

| SMILES | COc1cc(Br)cnc1C=O | [1] |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data packages including ¹H NMR, LC-MS, and HPLC are typically available upon request from commercial vendors.

Predicted Mass Spectrometry Data: Computational tools provide insight into the compound's behavior in mass spectrometry, which is critical for reaction monitoring and characterization.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.96547 | 131.6 |

| [M+Na]⁺ | 237.94741 | 145.0 |

| [M-H]⁻ | 213.95091 | 137.3 |

Data sourced from computational predictions.

Representative Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in peer-reviewed literature, but a robust and logical pathway can be designed based on established organometallic chemistry principles for pyridine functionalization. The most effective strategy involves a directed ortho-metalation followed by formylation.

Proposed Synthetic Workflow

The recommended precursor is 3-Bromo-5-methoxypyridine. The methoxy group is a moderate ortho-directing group, but the bromine at position 3 sterically hinders lithiation at C4. The pyridine nitrogen, however, is a powerful directing group that acidifies the C2 proton, making it the primary site for deprotonation by a strong base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions.

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Bromo-5-methoxypyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is critical; its high reactivity ensures efficient deprotonation at the kinetically favored C2 position, directed by the pyridine nitrogen.

-

Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour. This allows for the complete formation of the 2-lithio intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. The DMF serves as a robust and efficient formylating agent, acting as an electrophile that is readily attacked by the lithiated pyridine.

-

Quenching: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining organolithium species.

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile synthon for building complex molecular architectures. Each functional group offers a distinct handle for subsequent chemical modification.

-

Aldehyde: A gateway for reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid.

-

Bromo Group: A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

Methoxy Group: Can be demethylated to a phenol, providing a site for ether or ester linkages.

This multi-functional nature makes it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related bromo-methoxy-pyridine cores are found in potent antagonists for dopamine D2 and serotonin 5-HT3 receptors, highlighting the therapeutic relevance of this scaffold.

Caption: Elaboration of the core scaffold into diverse chemical libraries.

Safety, Handling, and Disposal

Proper handling of this compound is essential due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P264, P280, P301+P312, P305+P351+P338

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, cordon off the area. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Do not allow the chemical to enter drains.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.

References

Sources

An In-depth Technical Guide to 5-Bromo-3-methoxypicolinaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-methoxypicolinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, explore a representative synthetic pathway with mechanistic insights, discuss its potential applications in modern chemistry, and outline critical safety protocols.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 1087659-24-2, is a substituted pyridine derivative.[1][2] Its structure is characterized by a pyridine ring functionalized with an aldehyde group at the 2-position, a methoxy group at the 3-position, and a bromine atom at the 5-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

The bromine atom serves as a strategic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of molecular diversity.[3] The aldehyde group is a reactive site for nucleophilic additions and condensation reactions, while the methoxy-substituted pyridine core is a common scaffold in many pharmacologically active compounds.[4]

The precise molecular weight of this compound is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 216.03 g/mol | [1][2][5] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][5] |

| CAS Number | 1087659-24-2 | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [1][2] |

| SMILES String | COc1cc(Br)cnc1C=O | [1][2] |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis Strategy and Mechanistic Considerations

The synthesis of substituted picolinaldehydes often involves the introduction of the aldehyde group onto a pre-functionalized pyridine ring. A common and effective strategy is the formylation of an organometallic intermediate derived from the corresponding bromopyridine.

Expert Insight: This pathway is preferred because it allows for regioselective installation of the formyl group. The choice of organometallic route (lithiation vs. Grignard) and reaction temperature is critical to minimize side reactions and maximize yield. Direct lithiation with strong bases like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78°C) is highly effective for halogen-metal exchange, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[6] The low temperature is crucial to prevent decomposition of the pyridyllithium intermediate and unwanted side reactions.

Diagram: General Synthetic Workflow

Caption: Representative synthetic pathway to the target compound.

Protocol: Synthesis of a Structurally Related Aldehyde

The following protocol is adapted from a known procedure for a similar methoxypyridine aldehyde and serves as a robust template.[6]

Objective: To synthesize a methoxypyridine aldehyde via lithiation and formylation.

Materials:

-

3-Bromo-5-methoxypyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-methoxypyridine in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70°C. Stir the mixture at this temperature for 1 hour. Causality: This step generates the reactive organolithium intermediate. The extremely low temperature is critical to prevent unwanted side reactions and ensure the stability of the lithiated pyridine.

-

Formylation: While maintaining the temperature at -78°C, slowly add anhydrous DMF. The reaction mixture may change color. Allow the mixture to stir for 30 minutes at -78°C, then let it warm slowly to room temperature over 2 hours. Causality: DMF acts as the formyl group source. The initial low temperature controls the exothermic reaction with the highly reactive organolithium species.

-

Quenching & Workup: Cool the reaction mixture to 0°C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final aldehyde product.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound are documented in patent literature, its true value lies in its potential as a versatile building block, analogous to similar structures like 5-bromonicotinaldehyde.[4] Multicomponent reactions (MCRs) are a cornerstone of modern drug discovery, enabling the rapid synthesis of large, diverse libraries of complex molecules in a single step.[7]

Example Application: The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[4] DHPMs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4] Using this compound in this reaction would incorporate the functionalized pyridine moiety directly into the DHPM core, creating novel compounds for biological screening.

Diagram: Biginelli Reaction Workflow

Caption: Application in the Biginelli multicomponent reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with specific hazards that require appropriate precautions.[1]

Table 2: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed.[1] |

| H319 | Causes serious eye irritation.[1] | |

| Precautionary Codes | P264, P280, P301+P312, P305+P351+P338, P501 | Wash hands thoroughly after handling. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Dispose of contents/container to an approved waste disposal plant.[1] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of any dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Authoritative Grounding: Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.[8][9][10][11]

References

- This compound. Amerigo Scientific. [Link]

- This compound | C7H6BrNO2 | CID 45361759. PubChem. [Link]

- SAFETY DATA SHEET - 5-Bromoquinoline. Thermo Fisher Scientific. [Link]

- SAFETY DATA SHEET - 5-Bromo-3-methoxyquinoline. Fisher Scientific. [Link]

- This compound (C7H6BrNO2). PubChemLite. [Link]

- 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734. PubChem. [Link]

- Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound AldrichCPR 1087659-24-2 [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1087659-24-2|this compound|BLD Pharm [bldpharm.com]

- 6. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxypicolinaldehyde is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique substitution pattern—a pyridine ring bearing a bromine atom, a methoxy group, and an aldehyde functionality—offers a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it a valuable intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the practical execution and analytical validation of this important compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 1087659-24-2 | [1] |

| Appearance | Solid | [1] |

| SMILES | COc1cc(Br)cnc1C=O | [1] |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3,5-dibromopyridine. The synthetic pathway involves a nucleophilic substitution to introduce the methoxy group, followed by a directed ortho-metalation and formylation sequence to install the aldehyde functionality.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-methoxypicolinaldehyde

This document provides an in-depth technical guide to the spectroscopic characterization of 5-Bromo-3-methoxypicolinaldehyde (CAS No. 1087659-24-2).[1] As a key heterocyclic building block, this compound holds significant potential in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and reaction monitoring.

Molecular Identity and Structure

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| CAS Number | 1087659-24-2 | [1] |

| Canonical SMILES | COC1=CC(=NC=C1C=O)Br | [2] |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [2] |

The two-dimensional structure of the molecule is depicted below, with carbons numbered for the purpose of NMR spectral assignment.

Caption: 2D structure of this compound.

Proton (¹H) NMR Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would display four distinct signals.

Predicted ¹H NMR Spectral Analysis

-

Aldehyde Proton (H-7): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9-10.1 ppm .

-

Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are in different electronic environments.

-

H-6: This proton is ortho to the nitrogen atom and the aldehyde group, both of which are electron-withdrawing. It is expected to be the most downfield of the aromatic protons, appearing as a doublet around δ 8.3-8.5 ppm . The splitting will arise from coupling to H-4 (a small, 4-bond meta-coupling, J ≈ 2-3 Hz).

-

H-4: This proton is situated between the methoxy and bromo substituents. It will appear as a doublet, coupled to H-6, likely in the range of δ 7.4-7.6 ppm . The justification for these assignments comes from analogous structures like 3-bromo-5-methoxypyridine, where the corresponding protons appear at δ 8.28 and 7.36 ppm, respectively.[3]

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded and will appear as a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm .

Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet (s) | 1H | Aldehyde (H-7) |

| ~8.4 | Doublet (d) | 1H | Aromatic (H-6) |

| ~7.5 | Doublet (d) | 1H | Aromatic (H-4) |

| ~4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Parameters: Utilize a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Spectral Analysis

The chemical shifts of the carbons are predicted based on established ranges for similar functional groups and aromatic systems.[4][5]

-

Aldehyde Carbonyl (C-7): The carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 188-192 ppm .

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-3 (C-O): The carbon directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded, expected around δ 155-158 ppm .

-

C-2 (C-CHO): This carbon, adjacent to the nitrogen and bearing the aldehyde, is also expected to be downfield, likely around δ 152-155 ppm .

-

C-6 (C-H): The carbon adjacent to the nitrogen is deshielded and should appear around δ 145-148 ppm .

-

C-4 (C-H): This carbon atom's chemical shift will be influenced by the adjacent groups, predicted to be in the δ 115-120 ppm range.

-

C-5 (C-Br): The carbon bearing the bromine atom will experience a shielding effect (heavy atom effect) relative to a C-H, placing it in the upfield aromatic region, likely around δ 110-114 ppm .

-

-

Methoxy Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear as a sharp signal in the upfield region, typically δ 55-58 ppm .

Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C-7) |

| ~156 | Aromatic (C-3) |

| ~153 | Aromatic (C-2) |

| ~146 | Aromatic (C-6) |

| ~118 | Aromatic (C-4) |

| ~112 | Aromatic (C-5) |

| ~56 | Methoxy (-OCH₃) |

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Record the spectrum on a 100 or 125 MHz NMR spectrometer.

-

Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time is required compared to ¹H NMR; typically, several hundred to a few thousand scans are accumulated over 30 minutes to several hours.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at δ 77.16 ppm.

-

DEPT Experiments: To aid in assignment, running DEPT-90 (shows CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, CH₂ as negative) experiments is highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Analysis

The IR spectrum will be dominated by absorptions corresponding to the aldehyde and substituted pyridine functionalities.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . Conjugation with the aromatic ring typically lowers this frequency from that of a simple aliphatic aldehyde.[6]

-

C-H Stretches:

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

-

Aldehyde C-H Stretch: Two characteristic medium bands are often observed for the aldehyde C-H bond, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹ . The presence of both is a strong indicator of an aldehyde.[6]

-

Aliphatic C-H Stretch (-OCH₃): A medium to strong band is expected in the 2950-2980 cm⁻¹ region.

-

-

C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

-

C-O Stretch (Methoxy Ether): A strong band corresponding to the asymmetric C-O-C stretch is expected around 1250-1280 cm⁻¹ . A symmetric stretch may appear near 1020-1050 cm⁻¹ .

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹ .

Summary of Predicted Key IR Absorptions (cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~2840, ~2730 | Medium | Aldehyde C-H Stretches |

| ~1710 | Strong | Aldehyde C=O Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C/C=N Stretches |

| ~1260 | Strong | Asymmetric C-O Stretch |

| ~580 | Medium | C-Br Stretch |

Standard Protocol for FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR surface.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity.

-

For C₇H₆⁷⁹BrNO₂, the monoisotopic mass is 214.958 g/mol .

-

For C₇H₆⁸¹BrNO₂, the monoisotopic mass is 216.956 g/mol .

-

-

Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (-1 amu) and the loss of the formyl radical (-CHO, -29 amu).

-

[M-H]⁺: m/z ~214/216

-

[M-CHO]⁺: m/z ~186/188

-

-

Predicted Adducts: In soft ionization techniques like ESI, protonated molecules are common. PubChem predicts an [M+H]⁺ adduct at m/z 215.96547.[7]

Summary of Predicted Key Mass-to-Charge Ratios (m/z)

| m/z (approx.) | Relative Intensity | Assignment |

| 215/217 | ~1:1 | [M]⁺· (Molecular Ion) |

| 186/188 | ~1:1 | [M-CHO]⁺ |

| 158/160 | ~1:1 | [M-CHO-CO]⁺ |

digraph "Bromine_Isotope_Pattern" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];// Define axes {rank=same; "m/z"; "m/z+1"; "m/z+2"; "m/z+3"} "m/z" -> "m/z+1" -> "m/z+2" -> "m/z+3" [style=invis];

// Define peaks peak1 [label="", shape=line, pos="1,1!", color="#EA4335"]; peak2 [label="", shape=line, pos="3,0.98!", color="#EA4335"];

// Connect base to peaks base1 [pos="1,0!", shape=point]; base2 [pos="3,0!", shape=point]; base1 -> peak1; base2 -> peak2;

// Labels label1 [label="[M]⁺", pos="1,-0.5!"]; label2 [label="[M+2]⁺", pos="3,-0.5!"]; intensity [label="Intensity ≈ 100%", pos="1,1.3!"]; intensity2 [label="Intensity ≈ 98%", pos="3,1.28!"]; }

Sources

- 1. 1087659-24-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-Bromo-3-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methoxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By combining predicted spectral data with fundamental principles of NMR theory, this document serves as a practical reference for the characterization of this and structurally related compounds. We will delve into the rationale behind chemical shift assignments, the interpretation of coupling patterns, and the influence of substituents on the pyridine ring. Furthermore, a comprehensive, step-by-step protocol for NMR data acquisition is provided, underpinned by the causality of experimental choices to ensure data integrity and reproducibility.

Introduction

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and an aldehyde functional group, presents a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of these spectra is crucial for confirming the identity and purity of the compound, which is often a building block in the synthesis of more complex molecules with potential biological activity. This guide will provide a detailed analysis of its predicted ¹H and ¹³C NMR data, offering a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

Predicted NMR Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data have been generated using a validated prediction algorithm.[1] Predicted spectra are a powerful tool in the absence of experimental data, providing a reliable estimate of the expected chemical shifts and coupling constants based on extensive databases of known compounds.

Predicted ¹H and ¹³C NMR Data Summary

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | 8.18 | - |

| H-6 | 8.35 | - |

| -CHO | 9.95 | 191.5 |

| -OCH₃ | 3.95 | 56.5 |

| C-2 | - | 150.2 |

| C-3 | - | 158.9 |

| C-4 | - | 113.8 |

| C-5 | - | 118.7 |

| C-6 | - | 146.3 |

Spectral Interpretation and Rationale

The predicted NMR data provides a clear picture of the electronic environment of each nucleus in this compound. The interpretation of these spectra is based on fundamental principles of NMR, including the effects of electronegativity, aromaticity, and substituent-induced shifts.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons.

-

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as distinct signals in the downfield region, typical for aromatic protons.[2] The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the bromine atom, and the aldehyde group all contribute to the deshielding of these protons, shifting their signals to higher ppm values.[3] The predicted chemical shifts are δ 8.18 for H-4 and δ 8.35 for H-6. The relative positions are influenced by the electronic effects of the adjacent substituents.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. This results in a characteristic signal at a very high chemical shift, predicted to be around δ 9.95.[4]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift compared to a methyl group on an alkyl chain, with a predicted chemical shift of δ 3.95.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.

-

Carbonyl Carbon (-CHO): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and is predicted to have the highest chemical shift in the spectrum, around δ 191.5.[5]

-

Aromatic Carbons (C-2 to C-6): The chemical shifts of the five carbons in the pyridine ring are influenced by the nitrogen atom and the various substituents. The carbons directly attached to electronegative atoms (C-2, C-3, and C-5) are expected to be shifted downfield. The predicted values reflect the complex interplay of inductive and resonance effects of the bromine, methoxy, and aldehyde groups on the electron density of the pyridine ring.

Molecular Structure and NMR Assignments

To visualize the relationship between the molecular structure and the predicted NMR data, the following diagram illustrates the numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, applicable to similar aromatic aldehydes.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a guideline and may need to be optimized based on the specific instrument and sample concentration.[6][7]

¹H NMR Acquisition:

-

Insert Sample: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: Select a standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically sufficient.

-

¹³C NMR Acquisition:

-

Pulse Sequence: Select a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans (NS): A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 or more scans).

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. Through a detailed analysis of the expected chemical shifts and a discussion of the underlying principles, researchers can gain a deeper understanding of the spectroscopic features of this molecule. The included step-by-step experimental protocol offers a practical framework for obtaining high-quality NMR data, ensuring the reliable characterization of this and similar compounds. The integration of predicted data with established spectroscopic principles makes this guide a valuable resource for chemists in both academic and industrial settings.

References

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- R-NMR. (n.d.). SOP data acquisition.

- Maschmeyer, T., Prieto, P. L., Grunert, S., & Hein, J. E. (2021). Exploration of continuous-flow benchtop NMR acquisition parameters and considerations for reaction monitoring. Vapourtec.

- Nanalysis. (2021). NMR acquisition parameters and qNMR.

- Unknown. (n.d.). NMR Data Processing.

- ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition.

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Beilstein Journals. (n.d.). Supplementary Information.

- ACG Publications. (n.d.). Records of Natural Products-SI.

- BLD Pharm. (n.d.). 1087659-24-2|this compound.

- ChemicalBook. (n.d.). 5-BroMo-3-nitrosalicylaldehyde(16634-88-1) 1H NMR spectrum.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- PubMed. (n.d.). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.

- Unknown. (n.d.). (Br) Bromine NMR.

- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Abovchem. (n.d.). 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Unknown. (n.d.). 5-BROMO-3-METHYLVALERALDEHYDE - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. vapourtec.com [vapourtec.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. r-nmr.eu [r-nmr.eu]

- 7. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

A Technical Guide to the Crystal Structure Determination of 5-Bromo-3-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive technical overview of the methodologies required to determine the single-crystal X-ray structure of this compound. While a solved crystal structure for this specific molecule is not publicly available as of January 2026, this document serves as a detailed roadmap for its determination and analysis, drawing upon established protocols for similar pyridine derivatives. We will explore the synthesis, crystallization, X-ray diffraction data collection, structure solution, and refinement, offering insights into the experimental considerations and the interpretation of the resulting structural data.

Introduction: The Significance of Structural Elucidation

The precise arrangement of atoms within a molecule, its crystal packing, and the nature of its intermolecular interactions are fundamental to understanding its chemical behavior. For a molecule like this compound, a halogenated and methoxy-substituted pyridine aldehyde, these structural features can dictate its reactivity, solubility, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing a wealth of information for drug design, polymorphism screening, and materials engineering.

This guide is structured to walk researchers through the entire process of crystal structure determination, from obtaining suitable crystalline material to the final analysis and validation of the atomic model.

Synthesis and Purification of this compound

The first and most critical step is the synthesis and purification of high-quality this compound. The presence of impurities can significantly hinder crystallization.

Synthesis Pathway:

A common route to substituted picolinaldehydes involves the oxidation of the corresponding picolyl alcohol. The synthesis can be conceptualized as a multi-step process, often starting from a commercially available pyridine precursor.

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-3-methoxypicolinaldehyde

This compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its strategic arrangement of an aldehyde, a methoxy group, and a bromine atom on a pyridine core provides multiple, distinct reaction sites. This unique constitution allows for sequential and orthogonal chemical modifications, making it an attractive scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of its reactivity, offering field-proven insights and detailed protocols for its key transformations.

The molecule's structure, with CAS Number 1087659-24-2, presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating resonance effect of the methoxy group and the inductive effect of the bromine, creates a nuanced reactivity profile that can be selectively exploited by the discerning chemist.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1087659-24-2 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [4] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | Solid | |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [4] |

| SMILES | COc1cc(Br)cnc1C=O | [3] |

Core Reactivity Analysis: A Map of Chemical Potential

To effectively utilize this compound, one must understand the reactivity of its distinct functional components. The molecule possesses three primary centers for chemical transformation: the aldehyde group, the carbon-bromine bond, and the pyridine ring itself.

Caption: Reactivity map of this compound.

-

The Aldehyde Group: As a classic electrophilic center, the aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack.[5] This enables a wide range of standard aldehyde chemistries, including reductive amination, Wittig reactions, cyanohydrin formation, and condensation reactions like the aldol or Knoevenagel condensations.[6] Its position ortho to the pyridine nitrogen also allows for potential intramolecular interactions or chelation with metal centers during reactions.[7]

-

The Carbon-Bromine Bond: The C5-Br bond is the primary site for transition metal-catalyzed cross-coupling reactions. This is the workhorse functionality for building molecular complexity. The bromine is a reliable leaving group for reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira (C-C alkyne formation), and Heck coupling.[8][9]

-

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. This deficiency is further enhanced by the electron-withdrawing aldehyde group at the C2 position. This activation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups.[10] While the C5-Br is the most common site for substitution via cross-coupling, under specific conditions with potent nucleophiles, displacement of other groups or addition to the ring could be envisioned.

Key Transformations and Field-Proven Protocols

The true value of a building block is demonstrated through its successful application in synthesis. The following sections provide detailed, self-validating protocols for the most critical transformations of this compound. These protocols are based on established methodologies for structurally similar heteroaryl halides and serve as a robust starting point for any research campaign.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for extending the molecular framework from the C5 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[2]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a common motif in pharmaceuticals.[8][11] The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) states. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial; it promotes the rate-limiting reductive elimination step and prevents catalyst decomposition, leading to higher yields and broader substrate scope.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

-

Reagent Addition: Under a positive pressure of argon, add the base (sodium tert-butoxide, 1.4 equivalents) and this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, essential for synthesizing biaryl compounds and other complex structures.[9][13] The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the product.[13] The base (e.g., K₃PO₄ or K₂CO₃) is critical for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[9] The choice of solvent, often a mixture like dioxane/water, is key to dissolving both the organic and inorganic reagents.[14] A potential side reaction is the homocoupling of the boronic acid, which can be minimized by rigorously degassing the solvent to remove oxygen.[14]

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Aldehyde Group Transformations

The aldehyde functionality offers a gateway to numerous other functional groups.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (0.1 equiv).

-

Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Materials Science

The substituted picolinaldehyde scaffold is a privileged structure in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, and the various substituents can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of this compound are explored as intermediates in the synthesis of inhibitors for various enzymes and modulators for receptors.[5] In materials science, the biaryl structures accessible through Suzuki coupling of this molecule are of interest for developing organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

Hazard Profile: this compound is classified as harmful if swallowed and causes serious eye irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P280, P301+P312, P305+P351+P338

Handling Recommendations: As a Senior Application Scientist, I mandate the following precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

-

Avoid inhalation of dust and contact with skin and eyes.[15]

-

In case of contact, wash the affected area immediately with plenty of water.[15]

-

Store in a cool, dry place away from incompatible materials.

References

- 2-Pyridinecarboxaldehyde. (n.d.). Solubility of Things.

- 2-Pyridinecarboxaldehyde Drug Information. (n.d.). PharmaCompass.com.

- Pyridine-2-carbaldehyde. (n.d.). Wikipedia.

- 2-Pyridinecarboxaldehyde. (n.d.). PubChem.

- A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. (n.d.). PubMed - NIH.

- Nucleophilic aromatic substitution. (n.d.). chemeurope.com.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-03-04). PubMed.

- COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. (n.d.). Chemistry Journal of Moldova.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution. (2019-07-12). YouTube.

- Functional Group Transformations. (n.d.). Solubility of Things.

- 18.6 Nucleophilic Aromatic Substitution (NAS). (2021-03-16). YouTube.

- 17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning.

- Solution equilibrium and redox properties of metal complexes with 2-formylpyridine guanylhydrazone derivatives. (n.d.). PubMed.

- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. (2021-01-05). ResearchGate.

- This compound (C7H6BrNO2). (n.d.). PubChemLite.

- This compound. (n.d.). Amerigo Scientific.

- 5-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.

- Comprehensive organic functional group transformations II. (n.d.). ResearchGate.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

- 5-Bromo-2-methoxybenzaldehyde. (n.d.). PubChem.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.

- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.

- Suzuki Cross Coupling Reaction. (2021-08-16). YouTube.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024-09-16). RSC Publishing.

- This compound. (n.d.). PubChem.

Sources

- 1. 1087659-24-2|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]

- 7. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Nucleophilic_aromatic_substitution [chemeurope.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Stability of 5-Bromo-3-methoxypicolinaldehyde Under Basic Conditions: A Technical Guide to Navigating Reactivity and Ensuring Synthetic Success

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-3-methoxypicolinaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. However, its utility in synthetic routes involving basic conditions is frequently challenged by inherent molecular instability. This technical guide provides an in-depth analysis of the primary degradation pathway for this aldehyde—the Cannizzaro reaction—driven by its lack of α-hydrogens. We will explore the mechanism of this base-induced disproportionation, outline factors influencing its rate, and present validated protocols for assessing stability. Crucially, this document offers field-proven insights and strategic recommendations for handling, storage, and reaction design to mitigate degradation, thereby ensuring the successful and reproducible application of this valuable reagent in complex synthetic endeavors.

Introduction to this compound

This compound is a substituted pyridine derivative recognized for its role as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its structure combines a pyridine core, an electron-withdrawing aldehyde group, and halogen/alkoxy substituents, making it a desirable precursor for introducing a functionalized pyridine moiety through various chemical transformations.

However, the successful application of this reagent is contingent upon a thorough understanding of its chemical stability, particularly in the presence of bases which are common reagents and catalysts in organic synthesis. The specific arrangement of functional groups in this compound—namely, an aldehyde group at the C2 position of the pyridine ring—precludes the existence of α-hydrogens. This structural feature is the primary determinant of its reactivity profile under basic conditions, making it susceptible to specific degradation pathways that can compromise reaction yield and purity. This guide serves to elucidate these stability concerns and provide robust strategies to navigate them.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1087659-24-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Physical Form | Solid | [1][4] |

| InChI Key | WJFAWSUSKWTMSS-UHFFFAOYSA-N | [1][2] |

| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |

Note: Suppliers often provide this product with the disclaimer that the buyer assumes responsibility for confirming identity and purity.[1][2][5]

Foundational Principles: Reactivity in Basic Media

The primary pathway for the degradation of this compound in the presence of a strong base is the Cannizzaro reaction .[6] This reaction is characteristic of aldehydes that lack hydrogen atoms on the α-carbon and involves a base-induced disproportionation.[7][8]

The Cannizzaro Reaction: The Primary Degradation Pathway

In the presence of a hydroxide base (e.g., NaOH, KOH), two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol, (5-bromo-3-methoxypyridin-2-yl)methanol, and one molecule of the corresponding carboxylic acid, 5-bromo-3-methoxypicolinic acid.[6][9] The process is an intermolecular redox reaction: one aldehyde molecule is reduced, and the other is oxidized.[6]

The mechanism proceeds via three key steps:

-

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate.[6][7]

-

Hydride Transfer: This tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. In doing so, it transfers a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step and the defining event of the reaction.[6]

-

Proton Exchange: The products of the hydride transfer are a carboxylic acid and an alkoxide ion. A rapid proton exchange between these two species yields the final, more stable products: a carboxylate salt and a primary alcohol.[6][9]

Caption: The Cannizzaro reaction mechanism for this compound.

Factors Influencing Degradation Rate

The rate of the Cannizzaro reaction is highly dependent on experimental parameters. Understanding these dependencies is key to controlling the degradation. The reaction kinetics are typically second order with respect to the aldehyde and first order with respect to the base.[6]

Table 2: Key Factors Affecting Stability in Basic Conditions

| Parameter | Effect on Degradation Rate | Rationale & Causality |

| Base Concentration | Increases significantly with higher concentration. | The reaction is first order in base; higher [OH⁻] increases the rate of the initial nucleophilic attack.[6] |

| Temperature | Increases with higher temperature. | As with most reactions, increased thermal energy raises the probability of molecules overcoming the activation energy barrier. |

| Solvent | Polar protic solvents can facilitate the reaction. | Solvents capable of stabilizing charged intermediates and solvating ions can promote the reaction steps. |

| Presence of Water | Essential for reactions involving hydroxide bases. | Aqueous or ethanolic solutions of NaOH/KOH are classic conditions for the Cannizzaro reaction.[10] |

Other Potential Basic Degradation Pathways

While the Cannizzaro reaction is the most probable degradation pathway, other base-mediated reactions are theoretically possible under more forcing conditions, although they are significantly less likely.

-

Methoxy Group Hydrolysis: Strong base at high temperatures could potentially hydrolyze the methoxy ether to a hydroxyl group.

-

Nucleophilic Aromatic Substitution (SNAAr): The bromo substituent could be displaced by a strong nucleophile. However, the pyridine ring is only moderately activated towards SNAAr, and this typically requires very strong nucleophiles and/or harsh conditions.

Experimental Assessment of Stability

To ensure the integrity of a synthetic procedure, it is imperative to quantify the stability of this compound under the specific basic conditions of the intended reaction. A time-course study using High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Protocol: Time-Course Stability Study via HPLC

This protocol provides a self-validating system to determine the rate of degradation of the title compound.

Objective: To quantify the percentage of this compound remaining over time when exposed to a specific basic condition at a controlled temperature.

Materials:

-

This compound (confirmed purity)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Base of interest (e.g., NaOH, K₂CO₃, DBU)

-

Quenching solution (e.g., 1M HCl or an appropriate buffer)

-

HPLC system with a suitable C18 column

-

Mobile phase (e.g., Acetonitrile/Water gradient)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the reaction solvent at the desired concentration (e.g., 0.1 M). This will serve as the T=0 reference.

-

Reaction Setup: In a thermostatically controlled vial, add the solvent and the base. Allow the temperature to equilibrate to the target reaction temperature.

-

Initiation (T=0): Add a precise volume of the aldehyde stock solution to the base-containing vial. Start a timer immediately.

-

Time-Point Sampling: At predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing an excess of the quenching solution. This neutralizes the base and halts any further degradation.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The starting material and any degradation products should be separated and quantified by their peak area.

-

Data Analysis: Calculate the percentage of the remaining aldehyde at each time point relative to the T=0 sample. Plot the percentage of remaining aldehyde versus time to determine the degradation profile.

Sources

- 1. This compound AldrichCPR 1087659-24-2 [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound AldrichCPR 1087659-24-2 [sigmaaldrich.com]

- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 10. byjus.com [byjus.com]

Discovery and history of substituted picolinaldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Picolinaldehydes

For Researchers, Scientists, and Drug Development Professionals

Picolinaldehydes, or pyridine-2-carboxaldehydes, and their substituted derivatives represent a pivotal class of heterocyclic compounds with a rich history intertwined with the advancement of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the burgeoning applications of these versatile molecules. We delve into the core chemical principles underpinning their synthesis, from classical named reactions to modern catalytic approaches. A significant focus is placed on the practical application of this knowledge, with detailed experimental protocols and an examination of key derivatives, such as thiosemicarbazones, that have shown significant promise in drug discovery. This guide is intended to serve as an authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and field-proven insights into this important area of heterocyclic chemistry.

Table of Contents

-

Introduction: The Significance of the Picolinaldehyde Scaffold

-

A Historical Journey: The Dawn of Picolinaldehyde Chemistry

-

Architects of Synthesis: Key Methodologies for Picolinaldehyde Construction 3.1. The Oxidation of 2-Methylpyridines: A Direct Approach 3.2. From Alcohol to Aldehyde: The Oxidation of 2-Picolyl Alcohols 3.3. The Sommelet Reaction: A Classic Name in Aldehyde Synthesis 3.4. The Vilsmeier-Haack Reaction: Formylation of the Pyridine Ring 3.5. Modern Synthetic Frontiers

-

Derivatives of Distinction: Picolinaldehyde Thiosemicarbazones in Medicinal Chemistry

-

Experimental Corner: Validated Protocols for Picolinaldehyde Synthesis 5.1. Protocol 1: Synthesis of 2-Formylpyridine via Selenium Dioxide Oxidation of 2-Methylpyridine 5.2. Protocol 2: Synthesis of a Substituted Picolinaldehyde using the Vilsmeier-Haack Reaction

-

References

Introduction: The Significance of the Picolinaldehyde Scaffold

Picolinaldehyde, a colorless oily liquid with a distinct odor, is an organic compound with the chemical formula NC5H4CHO.[1] It is one of three isomeric pyridinaldehydes, with the others being pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde.[1] The picolinaldehyde scaffold, characterized by a pyridine ring substituted with a formyl group at the 2-position, is a fundamental building block in organic synthesis.[1][2][3][4] Its true significance, however, lies in the versatile reactivity of both the pyridine ring and the aldehyde functionality, which has enabled the construction of a vast array of more complex molecules.

In the realm of drug discovery and development, pyridine derivatives have gained substantial attention due to their prevalence in numerous bioactive molecules.[5][6] The pyridine ring is a common motif in many FDA-approved drugs, where it can influence properties such as solubility, bioavailability, and receptor binding.[7] Substituted picolinaldehydes, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][8] Their ability to undergo a wide range of chemical transformations, including condensation, oxidation, reduction, and nucleophilic substitution, makes them invaluable to medicinal chemists.[5]

A Historical Journey: The Dawn of Picolinaldehyde Chemistry

The early history of picolinaldehyde synthesis is marked by a series of discoveries aimed at accessing this valuable intermediate. One of the initial methods involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the aldehyde.[9] In 1918, Harries and Lenart reported the preparation of pyridine aldehyde through the ozonization of stilbazole and benzoylmetanicotine.[9] These early methods, while historically significant, were often cumbersome and have largely been superseded by more efficient and scalable approaches.

Architects of Synthesis: Key Methodologies for Picolinaldehyde Construction

The synthesis of picolinaldehydes and their substituted analogs has evolved significantly over the years, with several key methodologies emerging as cornerstones of modern synthetic strategy.

The Oxidation of 2-Methylpyridines: A Direct Approach

A straightforward route to picolinaldehydes involves the direct oxidation of the corresponding 2-methylpyridines (α-picolines). A notable method employs selenium dioxide (SeO2) as the oxidizing agent, often in a solvent like refluxing toluene, to achieve good yields of the desired 2-formylpyridine.[10] This method has also been successfully applied to the synthesis of substituted picolinaldehydes, such as nitro-substituted derivatives, which are precursors to compounds with antineoplastic activity.[11]